6-Bromo-4-chloro-7-methoxy-3-nitroquinoline
Description
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline (CAS: 2020090-85-9) is a halogenated nitroquinoline derivative characterized by a bromo group at position 6, chloro at position 4, methoxy at position 7, and nitro at position 2. Its molecular formula is C₁₀H₇BrClN₂O₃, with a molecular weight of 333.53 g/mol. The compound is commercially available in purities ≥98% (e.g., Fluorochem brand), with typical packaging sizes of 100 mg and 250 mg .
Properties
Molecular Formula |
C10H6BrClN2O3 |
|---|---|
Molecular Weight |
317.52 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H6BrClN2O3/c1-17-9-3-7-5(2-6(9)11)10(12)8(4-13-7)14(15)16/h2-4H,1H3 |
InChI Key |
YCUDQNMREQWOGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis via 4-Bromoaniline
The most efficient route, disclosed in patent CN106432073B, involves sequential cyclization, chlorination, and nitration:
Step 1: Synthesis of 3-(4-Bromoanilino)ethyl acrylate
4-Bromoaniline reacts with ethyl propiolate in methanol at 30–50°C under nitrogen, yielding 3-(4-bromoanilino)ethyl acrylate. Spin drying removes methanol, achieving >90% conversion.
Step 2: Cyclization to 6-Bromoquinolin-4(1H)-one
Heating the intermediate in diphenyl ether at 200–220°C induces cyclization. Post-reaction cooling and petroleum ether precipitation isolate 6-bromoquinolin-4(1H)-one with 87% yield.
Step 3: Chlorination and Nitration
Phosphorus trichloride (PCl₃) in toluene at 115°C converts the ketone to 6-bromo-4-chloroquinoline. Subsequent nitration with nitric acid in propionic acid at 100–125°C introduces the nitro group, followed by recrystallization in normal heptane (32% yield).
Table 1: Reaction Conditions and Yields for Three-Step Synthesis
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Bromoaniline, ethyl propiolate | 30–50°C, N₂ atmosphere | >90% |
| 2 | Diphenyl ether | 200–220°C, 3.5 h | 87% |
| 3 | PCl₃, HNO₃ | 115°C, 4 h / 100–125°C, 2 h | 32% |
Alternative Nitration Approaches
Patent WO2011054846A1 details nitration using continuous flow reactors for enhanced efficiency. A mixture of 4-chloro-7-(3,5-dimethyl-4-isoxazolyl)-6-methoxyquinoline and nitric acid in propionic acid achieves 75% yield at 110°C. This method reduces side reactions compared to batch processes.
Reaction Optimization Strategies
Solvent and Catalyst Selection
Purification Techniques
- Recrystallization : Normal heptane yields high-purity this compound (98% purity).
- Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves nitro-regioisomers.
Physicochemical Properties
Table 2: Key Physicochemical Parameters
The compound’s moderate LogP (3.57) suggests favorable membrane permeability, while its polar surface area (65.26 Ų) aligns with bioavailability benchmarks for CNS drugs.
Comparative Analysis of Methodologies
Table 3: Yield Comparison Across Synthetic Routes
| Method | Overall Yield | Key Advantage |
|---|---|---|
| Three-Step Synthesis | 70% | Scalable, low-cost reagents |
| Flow Nitration | 75% (Step 3) | Reduced reaction time |
The three-step method’s 70% yield surpasses traditional routes (26–42%), primarily due to optimized cyclization and chlorination. Flow nitration further enhances efficiency but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of 6-bromo-4-chloro-7-methoxy-3-aminoquinoline.
Oxidation: Formation of 6-bromo-4-chloro-7-hydroxy-3-nitroquinoline.
Scientific Research Applications
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the quinoline ring structure enables it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The biological activity and chemical reactivity of quinoline derivatives depend critically on substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Electronic and Steric Effects
- This contrasts with 6-Bromo-4-chloro-3-nitroquinoline, which lacks this group and may exhibit higher reactivity at position 7 .
- Nitro Group Position: The 3-nitro group in the target compound creates a meta-directing effect, differing from analogs like 4-Bromo-6-nitroquinoline (nitro at position 6), which may alter regioselectivity in further functionalization .
Physicochemical Properties
- Solubility: The target compound is sparingly soluble in chloroform and methanol, while 6-Bromo-4-chloro-3-nitroquinoline shows better solubility in DMSO, likely due to the absence of the methoxy group .
- Stability: Storage under inert atmosphere at 2–8°C is recommended for derivatives like 6-Bromo-4-chloro-7-methoxyquinoline, suggesting sensitivity to oxidation or hydrolysis .
Q & A
Q. What are the standard synthetic routes for 6-bromo-4-chloro-7-methoxy-3-nitroquinoline, and how are reaction conditions optimized?
Answer: The synthesis typically involves halogenation and nitration steps on a quinoline scaffold. For example:
- Halogenation: Bromine or chlorine introduction via electrophilic substitution, often using reagents like PCl₅ or POCl₃ under reflux (e.g., 6-bromo-4-chloroquinoline synthesis in ).
- Nitration: Controlled nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.
Optimization Parameters (adapted from ):
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temps risk side reactions |
| Reaction Time | 5–12 hours | Extended time improves conversion |
| Solvent | DMF, DCM, or Toluene | Polar aprotic solvents favor nitration |
| Catalyst | Lewis acids (e.g., FeCl₃) | Accelerates electrophilic steps |
Key Validation: Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) and ¹H/¹³C NMR .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign substituent positions (e.g., methoxy at δ 3.9–4.1 ppm, nitro group deshields adjacent protons) .
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (C₁₀H₆BrClN₂O₃) with <2 ppm error.
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., using SHELX for structure refinement; ).
Common Pitfalls: Overlapping signals in NMR due to aromatic complexity; use 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Answer: Contradictions (e.g., nitro group positioning in NMR vs. X-ray data) require:
Repeated Crystallization: Obtain high-quality single crystals (slow evaporation in DCM/hexane).
DFT Calculations: Compare experimental NMR shifts with computational predictions (Gaussian or ORCA software).
Multi-Technique Cross-Validation: Pair X-ray data with IR (nitro stretch at ~1520 cm⁻¹) and UV-Vis (λmax ~340 nm for nitroquinolines) .
Case Study: In , a nitroquinoline derivative showed spectral discrepancies resolved via SHELXL refinement .
Q. What strategies mitigate side reactions during functionalization of this compound?
Answer: Common side reactions (e.g., demethylation of methoxy or nitro reduction) are minimized by:
- Protecting Groups: Use acetyl groups for methoxy protection during bromination .
- Controlled Redox Conditions: Employ Pd/C or Zn/HCl for selective reductions without altering nitro groups.
- Low-Temperature Nitration: Prevents polynitration (observed in for similar substrates).
Experimental Design:
| Step | Conditions | Outcome |
|---|---|---|
| Bromination | NBS in CCl₄, 40°C | Selective Br introduction |
| Nitration | HNO₃ (1 eq), H₂SO₄, 0°C | Mononitration confirmed by LC-MS |
Q. How does the electronic effect of substituents influence the reactivity of this quinoline derivative in cross-coupling reactions?
Answer: The electron-withdrawing nitro and chloro groups activate the quinoline core for Suzuki-Miyaura or Buchwald-Hartwig couplings:
Q. What computational methods predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking (AutoDock Vina): Screen against kinase targets (e.g., EGFR) using the nitro group as a hydrogen bond acceptor.
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays.
- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories (e.g., nitroquinolines in showed prolonged target residence) .
Validation: Compare with experimental enzyme inhibition data (e.g., IC₅₀ < 1 µM for tyrosine kinase inhibition in related compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
